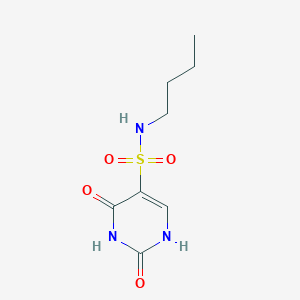![molecular formula C16H15FN2O B11299659 2-[(4-fluorophenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B11299659.png)
2-[(4-fluorophenoxy)methyl]-4,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a benzodiazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-fluorophenol with a suitable benzodiazole precursor under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
- 2-(4-(2-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-5-METHOXYPHENOL
- 4-Benzyl-2-((4-fluorophenoxy)methyl)morpholine
Uniqueness
2-[(4-FLUOROPHENOXY)METHYL]-5,7-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Its fluorophenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
特性
分子式 |
C16H15FN2O |
|---|---|
分子量 |
270.30 g/mol |
IUPAC名 |
2-[(4-fluorophenoxy)methyl]-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H15FN2O/c1-10-7-11(2)16-14(8-10)18-15(19-16)9-20-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,19) |
InChIキー |
ZUKVNJONFXHQOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11299577.png)
![N~4~-(3-chlorophenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11299578.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide](/img/structure/B11299586.png)
![N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11299601.png)
![N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11299606.png)
![2-Acetyl-4-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11299607.png)

![2-{2-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11299625.png)


![N-propyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11299634.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11299641.png)
![5-[(2,3,4-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11299642.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11299647.png)
